molecular formula C9H9ClO B2489005 2-[(3-Chlorophenyl)methyl]oxirane CAS No. 25642-08-4

2-[(3-Chlorophenyl)methyl]oxirane

Cat. No. B2489005
CAS RN: 25642-08-4
M. Wt: 168.62
InChI Key: BGNAIHASVGIGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxirane derivatives, including 2-[(3-Chlorophenyl)methyl]oxirane, often involves the reaction of chlorophenyl compounds with epichlorohydrin under basic conditions or through direct epoxidation methods. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related compound, is synthesized from enantiopure (2S,3S)-phenylglycidol, demonstrating the versatility of phenylglycidol derivatives in generating oxirane compounds with specific substitutions (Rodríguez-Escrich et al., 2005).

Molecular Structure Analysis

Oxiranes like 2-[(3-Chlorophenyl)methyl]oxirane exhibit significant ring strain due to their three-membered ring, influencing their physical and chemical properties. The structure of these compounds can be analyzed through techniques like NMR and X-ray crystallography, providing insight into their conformation and reactivity. The synthesis and crystallographic characterization of similar oxirane derivatives highlight the importance of structural analysis in understanding the behavior of these molecules (Patel et al., 2009).

Chemical Reactions and Properties

Oxiranes are known for their reactivity, particularly in ring-opening reactions, which can be nucleophilic or electrophilic. These reactions are fundamental in creating a wide range of derivatives with varied functional groups. The reactivity of oxirane derivatives, including those with chlorophenyl groups, enables the synthesis of complex molecules for pharmaceuticals, materials science, and other applications. The versatility of oxiranes in nucleophilic substitution reactions is demonstrated by their ability to undergo copolymerization and generate polymers with elastomeric properties (Shih et al., 1982).

Physical Properties Analysis

The physical properties of oxiranes, such as boiling point, melting point, and solubility, are influenced by their molecular structure and substituents. The ring strain in oxiranes affects their stability and reactivity, which in turn impacts their physical state, solubility in various solvents, and volatility. Analyzing these properties is crucial for understanding the behavior of oxiranes in different chemical environments and for their application in synthesis.

Chemical Properties Analysis

The chemical properties of 2-[(3-Chlorophenyl)methyl]oxirane, including reactivity towards acids, bases, nucleophiles, and electrophiles, are central to its application in organic synthesis. Its susceptibility to ring-opening reactions, ability to form polymers, and potential to undergo various functional group transformations underscore the chemical versatility of oxiranes. The synthesis and reactions of oxiranes with different substituents reveal the scope of their chemical properties and applications in producing a wide array of chemical products (Kalugin & Litvinov, 1991).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Hypoglycemic Activity: A study by Eistetter and Wolf (1982) discusses the synthesis of phenylalkyloxirane-2-carboxylic acid derivatives, including 2-[(3-Chlorophenyl)methyl]oxirane, and their significant blood glucose lowering activities in rats. They found that certain substituents, such as Cl, on the phenyl ring enhance effectiveness (Eistetter & Wolf, 1982).

Analytical Chemistry Applications

  • Chiral Resolution Reagent: Rodríguez-Escrich et al. (2005) describe (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a synthetic, enantiopure chiral resolution reagent. It's useful for determining the enantiomeric excess of α-chiral amines through regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

Chemical Synthesis

  • Oxidation and Synthesis Processes: The work by Dotsenko et al. (2007) involves the oxidation of certain compounds to create 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, demonstrating the chemical versatility and reactivity of compounds related to 2-[(3-Chlorophenyl)methyl]oxirane (Dotsenko et al., 2007).

Agricultural Applications

  • Herbicide Development: Jikihara and Hosokawa (2001) detail the discovery and development of Indanofan, a grass herbicide containing 2-[(3-Chlorophenyl)oxiranyl]methyl as a part of its structure. It highlights the agricultural application of such compounds in controlling specific types of grass in rice cultivation (Jikihara & Hosokawa, 2001).

Polymer Science

  • Polymerization Research: Merlani et al. (2015) explored the polymerization of a 2,3-disubstituted oxirane, leading to polyethers with potential applications in materials science. This study indicates the potential of 2-[(3-Chlorophenyl)methyl]oxirane in polymer research (Merlani et al., 2015).

Dental Materials

  • Dental Composite Research: Eick et al. (2006) investigated the stability of siloranes, including compounds with oxirane functionality, in dental composites. This research is indicative of the potential uses of 2-[(3-Chlorophenyl)methyl]oxirane in developing dental materials (Eick et al., 2006).

Future Directions

An improved process for the preparation of intermediates involving “2-[(3-Chlorophenyl)methyl]oxirane” has been disclosed . This suggests ongoing research and potential future applications in the field of chemical synthesis.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNAIHASVGIGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.